molecular formula C30H56O12 B148133 Sucrose stearic acid ester CAS No. 25168-73-4

Sucrose stearic acid ester

Cat. No. B148133
Key on ui cas rn: 25168-73-4
M. Wt: 626.8 g/mol
InChI Key: SZYSLWCAWVWFLT-UTGHZIEOSA-N
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Patent
US05453498

Procedure details

In 4 l of dimethylformamide was dissolved 1 kg (2.93 mols) of sucrose at 90° C., followed by addition of 10 g of potassium carbonate and 600 g (2 mols) of methyl stearate, and the mixture was reacted under a reduced pressure of 70-90 mmHg at 90° C. for 3 hours. Then, 8 ml of acetic acid was added and the solvent was removed under reduced pressure. The residue was dissolved in 5 l of methyl ethyl ketone and the solution was washed with 3 portions of water. The methyl ethyl ketone was then removed under reduced pressure and the residue was recrystallized from acetone to provide 950 g of sucrose stearic acid ester.
Quantity
8 mL
Type
reactant
Reaction Step One
Name
sucrose
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
600 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:23])[C@H:2]1[O:7][C@H:6]([O:8][C@:9]2([CH2:18][OH:19])[O:13][C@H:12]([CH2:14][OH:15])[C@@H:11]([OH:16])[C@@H:10]2[OH:17])[C@H:5]([OH:20])[C@@H:4]([OH:21])[C@@H:3]1[OH:22].[C:24]([O:43]C)(=[O:42])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41].C(O)(=O)C>CN(C)C=O.C(=O)([O-])[O-].[K+].[K+]>[CH3:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][C:24]([OH:43])=[O:42].[CH2:1]([OH:23])[CH:2]1[O:7][CH:6]([O:8][C:9]2([CH2:18][OH:19])[O:13][CH:12]([CH2:14][OH:15])[CH:11]([OH:16])[CH:10]2[OH:17])[CH:5]([OH:20])[CH:4]([OH:21])[CH:3]1[OH:22] |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
sucrose
Quantity
1 kg
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Name
Quantity
4 L
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
600 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)OC
Name
Quantity
10 g
Type
catalyst
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted under a reduced pressure of 70-90 mmHg at 90° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 5 l of methyl ethyl ketone
WASH
Type
WASH
Details
the solution was washed with 3 portions of water
CUSTOM
Type
CUSTOM
Details
The methyl ethyl ketone was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 950 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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